molecular formula C7H10N2O2S B2411336 Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate CAS No. 59865-90-6

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate

Cat. No.: B2411336
CAS No.: 59865-90-6
M. Wt: 186.23
InChI Key: UFMDSHIPWBSNCG-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an amino group and a methyl group attached to the thiazole ring. It is a colorless or pale yellow liquid with a distinctive thiol-like odor and is soluble in organic solvents such as ethanol and acetone .

Biochemical Analysis

Biochemical Properties

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific biochemical context. For example, some thiazoles have been found to act as enzyme inhibitors, binding to the active site of an enzyme and preventing it from carrying out its normal function . Others may act as enzyme activators, enhancing the activity of certain enzymes .

Cellular Effects

The effects of this compound on cells can be diverse, depending on the specific cellular context. It can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazoles have been found to influence the activity of certain signaling pathways, leading to changes in cellular behavior .

Molecular Mechanism

Like other thiazoles, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, methyl group, and ester functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMDSHIPWBSNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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